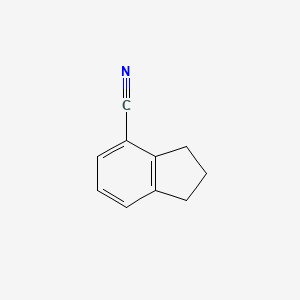

2,3-Dihydro-1H-indene-4-carbonitrile

Description

Properties

CAS No. |

15115-63-6 |

|---|---|

Molecular Formula |

C10H9N |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2,3-dihydro-1H-indene-4-carbonitrile |

InChI |

InChI=1S/C10H9N/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,5H,2,4,6H2 |

InChI Key |

NTLQZJLDVPCONP-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1)C(=CC=C2)C#N |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural Analogs and Their Properties

Reactivity and Functional Group Comparisons

Nitrile-Containing Compounds:

- 2,3-Dihydro-1H-indene-4-carbonitrile : The nitrile group enhances electrophilicity, enabling nucleophilic additions (e.g., amination for pharmaceutical intermediates) .

- 1,3-Thiazole-4-carbonitrile : The nitrile participates in hydrogen bonding (C–H⋯N) and π–π stacking, influencing crystal packing and stability .

Amino vs. Hydroxy Derivatives:

Key Findings :

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves cyclization of 3-(2-cyanophenyl)propanoic acid (CAS 557-21-1) using aluminum chloride (AlCl₃) and sodium chloride (NaCl) at elevated temperatures.

Key Steps :

- Activation : AlCl₃ acts as a Lewis acid, facilitating protonation of the carboxylic acid group.

- Cyclodehydration : Intramolecular nucleophilic attack forms the indanone ring.

- Workup : Aqueous NaOH neutralizes excess AlCl₃, followed by ethyl acetate extraction.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 140°C |

| Reaction Time | 2 hours |

| Catalyst | AlCl₃ (15.22 g) |

| Additive | NaCl (1.67 g) |

| Solvent | Solvent-free |

| Yield | 73.56% |

| Purity | 99% |

This method achieves high regioselectivity due to the directing effect of the nitrile group.

Alternative Synthetic Routes

Industrial-Scale Production

Guangdong Dongyangguang Pharmaceutical Co., Ltd. patented a scaled-up version of the cyclization method, emphasizing:

- Catalyst Recovery : AlCl₃ is recycled via acid-wash protocols to reduce costs.

- Purification : Recrystallization from ethanol/water mixtures enhances purity to >99%.

Quality Control and Analytical Data

Spectroscopic Characterization

- IR : Strong absorption at 2,220 cm⁻¹ (C≡N stretch), 1,710 cm⁻¹ (C=O stretch).

- ¹H NMR (CDCl₃): δ 3.10 (t, 2H, CH₂), 2.75 (t, 2H, CH₂), 7.60–7.80 (m, 3H, aromatic).

Comparative Analysis of Methods

| Method | Yield | Cost Efficiency | Scalability | Purity |

|---|---|---|---|---|

| AlCl₃ Cyclization | 73.56% | High | Industrial | 99% |

| NaBH₄ Reduction | 80% | Moderate | Lab-scale | 95% |

| Catalytic Hydrogenation | 65% | Low | Pilot-scale | 90% |

Industrial Applications and Case Studies

Ozanimod Synthesis

Celgene’s patent (EP3849965A1) utilizes 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile to produce (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key ozanimod intermediate. The process involves:

- Chiral Resolution : Diastereomeric salt formation with L-tartaric acid.

- Recrystallization : Ethanol/water mixtures yield enantiomerically pure product (>99% ee).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.